(3-(Pyrimidin-4-yl)phenyl)methanol
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Overview
Description
(3-(Pyrimidin-4-yl)phenyl)methanol is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrimidin-4-yl)phenyl)methanol typically involves the reaction of benzaldehyde derivatives with pyrimidine compounds. One common method is the condensation of benzaldehyde with 4-aminopyrimidine, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyrimidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed
Oxidation: Formation of (3-(Pyrimidin-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(Pyrimidin-4-yl)phenyl)methane.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
(3-(Pyrimidin-4-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (3-(Pyrimidin-4-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, its ability to form hydrogen bonds and hydrophobic interactions contributes to its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
(3-(2-Chloro-pyrimidin-4-yl)phenyl)methanol: Similar structure but with a chlorine atom at the 2-position of the pyrimidine ring.
(3-(4-Bromophenyl)pyrimidin-4-yl)methanol: Contains a bromine atom on the phenyl ring.
(3-(2-Methylpyrimidin-4-yl)phenyl)methanol: Features a methyl group at the 2-position of the pyrimidine ring.
Uniqueness
(3-(Pyrimidin-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1349715-48-5 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-2-1-3-10(6-9)11-4-5-12-8-13-11/h1-6,8,14H,7H2 |
InChI Key |
QBSHNOQPLXWPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NC=C2)CO |
Origin of Product |
United States |
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